molecular formula C24H23ClFN3O2 B11037344 1-[(4-chlorophenyl)imino]-8-fluoro-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-[(4-chlorophenyl)imino]-8-fluoro-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11037344
M. Wt: 439.9 g/mol
InChI Key: KMYQOLIYEOEHMJ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)imino]-8-fluoro-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)imino]-8-fluoro-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro and Chlorophenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Morpholinomethyl Group: This step may involve nucleophilic substitution reactions using morpholine and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)imino]-8-fluoro-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)imino]-8-fluoro-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)imino]-8-fluoro-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinolines: Compounds with a similar quinoline core structure.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.

    Morpholine Derivatives: Compounds containing the morpholine ring.

Uniqueness

1-[(4-chlorophenyl)imino]-8-fluoro-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H23ClFN3O2

Molecular Weight

439.9 g/mol

IUPAC Name

3-(4-chlorophenyl)imino-6-fluoro-11,11-dimethyl-9-(morpholin-4-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C24H23ClFN3O2/c1-24(2)13-15(14-28-7-9-31-10-8-28)19-11-17(26)12-20-21(23(30)29(24)22(19)20)27-18-5-3-16(25)4-6-18/h3-6,11-13H,7-10,14H2,1-2H3

InChI Key

KMYQOLIYEOEHMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=C(C=C4)Cl)C3=CC(=C2)F)CN5CCOCC5)C

Origin of Product

United States

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